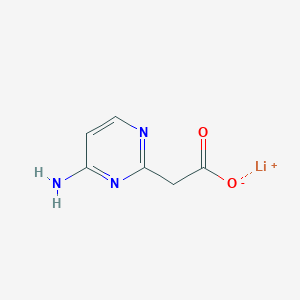

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate

Description

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate (CAS: 1909347-95-0) is a lithium salt derived from 2-(4-aminopyrimidin-2-yl)acetic acid. Its molecular formula is C₇H₇LiN₃O₂, featuring a pyrimidine ring substituted with an amino group at position 4 and an acetate moiety at position 2 .

Properties

IUPAC Name |

lithium;2-(4-aminopyrimidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIPSIWUQOHISX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=C(N=C1N)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909347-95-0 | |

| Record name | lithium 2-(4-aminopyrimidin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate typically involves the reaction of 2-(4-aminopyrimidin-2-yl)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a lithium ion coordinated with 2-(4-aminopyrimidin-2-yl)acetate, which contributes to its reactivity and biological activity. The structural representation is as follows:

- Molecular Formula : CHNO

- SMILES : C1=CN=C(N=C1N)CC(=O)O

- InChIKey : GOGOTNIJSNWODP-UHFFFAOYSA-N

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry .

Chemistry

This compound serves as a building block in organic synthesis. Its derivatives can be synthesized through reactions with electrophiles or nucleophiles, leading to complex organic molecules. For instance, it can be used in the synthesis of heterocyclic compounds that exhibit significant biological activities .

Biology

Research indicates that this compound may possess antimicrobial and antitumor properties. Preliminary studies have shown that derivatives of similar structures demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Case Study:

- Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards human cancer cells, suggesting potential for further development as an anticancer agent .

Medicine

The therapeutic potential of this compound is under exploration for treating various diseases. Its mechanism of action involves modulation of enzymatic activity related to cell proliferation and apoptosis. Ongoing studies are focusing on its efficacy in cancer therapy and infectious diseases .

Industry

In industrial applications, this compound is utilized in developing new materials and processes. Its unique properties make it suitable for use in pharmaceuticals and as a component in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate belongs to a class of lithium carboxylates with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds.

Structural Features

Key structural differences arise from the heterocyclic substituents attached to the acetate group:

Physicochemical Properties

- Solubility: The 4-aminopyrimidin-2-yl and hydroxymethylpyridine-3-carboxylate derivatives likely exhibit higher aqueous solubility due to polar functional groups (amino, hydroxyl) .

- Stability: Electron-withdrawing groups (e.g., cyano) may reduce stability under basic conditions, while electron-donating groups (e.g., methoxy) could enhance thermal stability .

Biological Activity

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a lithium ion coordinated with an acetate group and a pyrimidine derivative. This unique combination allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound primarily stems from its ability to modulate enzyme and receptor activities. It can bind to specific enzymes involved in cell proliferation and apoptosis, potentially inhibiting their functions, which may contribute to its antitumor properties.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes related to cancer cell growth.

- Receptor Modulation: It can interact with receptors that influence various signaling pathways, including those involved in inflammation and cell survival.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can effectively inhibit the proliferation of several cancer cell lines, including those resistant to conventional therapies. For instance, it demonstrated an IC50 value in the low micromolar range against lung cancer cell lines, suggesting potent anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antimicrobial agents .

Case Studies

-

Anticancer Efficacy:

A study involving various cancer cell lines demonstrated that this compound inhibited cell growth significantly more than control compounds. The results highlighted its potential as a therapeutic agent in oncology . -

Antimicrobial Testing:

In a comparative study against common pathogens, the compound showed promising results with MIC values ranging from 0.25 to 1 μg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial treatment .

Comparative Analysis

To better understand the activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antitumor Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| Lithium(1+) ion 2-(4-amino...) | 0.5 - 5 | 0.25 - 1 |

| Other Pyrimidine Derivatives | 1 - 10 | 0.5 - 2 |

| Standard Antibiotics | >10 | <0.5 |

Future Directions

Ongoing research is focused on elucidating the precise molecular mechanisms underlying the biological activities of this compound. Further studies are needed to explore:

- In vivo efficacy and safety profiles.

- Potential combination therapies with existing cancer treatments.

- Mechanistic studies to identify specific molecular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves reacting 2-(4-aminopyrimidin-2-yl)acetic acid with lithium hydroxide in a polar solvent (e.g., water or methanol). Stoichiometric control (1:1 molar ratio) ensures complete salt formation. Purification via recrystallization from ethanol/water mixtures enhances purity. Validation requires elemental analysis (C, H, N, Li), complemented by NMR (¹H/¹³C) to confirm proton environments and absence of organic impurities . Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+Li]⁺), while X-ray diffraction confirms crystalline homogeneity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm for pyrimidinyl groups) and acetate methylene protons (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl (δ 170–180 ppm) and pyrimidinyl carbons.

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns (e.g., ⁶Li vs. ⁷Li) and validates molecular weight.

- IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.

- X-ray Diffraction : Single-crystal analysis resolves bond lengths/angles and lithium coordination geometry .

Advanced Research Questions

Q. How can researchers analyze the solid-state structure of this compound and resolve crystallographic ambiguities?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps:

- Data Collection : Optimize crystal mounting and cooling (100 K) to minimize thermal motion.

- Ambiguity Resolution : For twinning or disorder, employ TWIN/BASF commands in SHELXL. Charge density analysis (e.g., multipole refinement) clarifies electron distribution around lithium.

- Validation : Check R-factors (<5%) and residual electron density maps to exclude solvent/moisture interference .

Q. How can thermodynamic stability and reaction mechanisms involving this compound be determined?

- Methodological Answer :

- Calorimetry : Measure enthalpy changes (ΔH) via isothermal titration calorimetry (ITC) for ligand-exchange reactions (e.g., with water or amines). Compare with computational ΔH values from DFT (B3LYP/6-311+G(d,p)).

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates in varying solvents (e.g., DMSO vs. H₂O). Eyring plots derive activation parameters (ΔH‡, ΔS‡).

- Thermogravimetric Analysis (TGA) : Quantify dehydration steps (e.g., loss of coordinated H₂O) under controlled atmospheres .

Q. How should contradictions in experimental data (e.g., varying solubility reports) be addressed?

- Methodological Answer :

- Parameter Comparison : Systematically compare solvent polarity, temperature, and counterion effects. For example, solubility in DMSO may differ from methanol due to lithium’s coordination preference for aprotic donors.

- Reproducibility Checks : Replicate synthesis under inert atmospheres (argon) to exclude moisture-driven side reactions.

- Spectroscopic Cross-Validation : Use ⁷Li NMR to detect ionic dissociation in solution, which influences solubility .

Q. What computational methods predict the coordination behavior of lithium in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to model lithium’s interaction with the pyrimidinyl-acetate ligand. Natural Bond Orbital (NBO) analysis quantifies charge transfer.

- Molecular Dynamics (MD) : Simulate solvation shells in explicit solvents (e.g., water) to identify preferred coordination numbers (e.g., tetrahedral vs. octahedral).

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.